molecular formula C17H14N3+ B576997 Boc-Bpa-OH CAS No. 10454-43-0

Boc-Bpa-OH

Cat. No.: B576997
CAS No.: 10454-43-0
M. Wt: 260.31 g/mol
InChI Key: MFSYIWXBLOEWEP-UHFFFAOYSA-N
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Description

Boc-Bpa-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of Boc-Bpa-OH typically begins with L-phenylalanine.

    Iodination: The phenyl ring of L-phenylalanine is iodinated to form 4-iodo-L-phenylalanine.

    Amino Protection: The amino group is protected using a Boc group to yield Boc-4-iodo-L-phenylalanine.

    Grignard Reaction: The iodinated compound undergoes a Grignard reaction with isopropyl Grignard reagent.

    Boronate Formation: The resulting compound is treated with trimethyl borate (B(OMe)3) to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Products include oxidized derivatives of the benzoyl group.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry: Boc-Bpa-OH is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. It is also used in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

Mechanism: Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The benzoyl group can participate in various chemical reactions, allowing for the formation of complex peptides and proteins .

Molecular Targets and Pathways: The compound targets amino groups in peptides and proteins, facilitating their synthesis and modification. It is involved in pathways related to peptide bond formation and protein folding .

Comparison with Similar Compounds

Properties

CAS No.

10454-43-0

Molecular Formula

C17H14N3+

Molecular Weight

260.31 g/mol

IUPAC Name

1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene

InChI

InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1

InChI Key

MFSYIWXBLOEWEP-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4

Canonical SMILES

C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4

Synonyms

BOC-BPA-OH

Origin of Product

United States

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